Methyl 4-(2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate
Description
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Properties
IUPAC Name |
methyl 4-[[2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4.C2H2O4/c1-28-19(27)12-2-4-14(5-3-12)22-16(26)11-25-9-13(10-25)18-23-17(24-29-18)15-8-20-6-7-21-15;3-1(4)2(5)6/h2-8,13H,9-11H2,1H3,(H,22,26);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUVUWSTJOSFMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant biological activities, particularly in inhibiting histone deacetylases (HDACs). Specifically, the compound has been noted for its activity against HDAC6, which plays a crucial role in various cellular processes including cell cycle regulation and apoptosis induction .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 5.0 |
| HeLa (Cervical Cancer) | 3.5 |
| MCF7 (Breast Cancer) | 4.0 |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
In Vivo Studies
In vivo studies using murine models have shown that the administration of this compound leads to a reduction in tumor size and enhanced survival rates compared to control groups. Notably, a study demonstrated a significant decrease in tumor growth in xenograft models treated with the compound .
Case Study 1: Anticancer Activity
A study conducted on xenograft models of breast cancer indicated that treatment with this compound resulted in a 60% reduction in tumor volume after four weeks of treatment. Histological analysis revealed increased apoptosis in treated tumors compared to controls .
Case Study 2: Neurological Implications
Another study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound was found to enhance neuronal survival under oxidative stress conditions and showed potential for treating Alzheimer's disease by inhibiting tau protein aggregation .
Scientific Research Applications
Anticancer Properties:
Research indicates that compounds similar to methyl 4-(2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate exhibit significant anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines and induce apoptosis through modulation of specific signaling pathways associated with cell survival and death. For instance, studies have shown that related compounds can effectively target cancer cells in vitro, suggesting their potential as therapeutic agents in oncology .
Antimicrobial Activity:
The presence of the pyrazine and oxadiazole groups suggests potential antimicrobial properties. Compounds with similar structures have demonstrated activity against a range of bacterial and fungal pathogens. The lipophilicity imparted by these functional groups enhances their ability to penetrate microbial membranes, thereby increasing their efficacy .
Case Studies
Case Study 1: Anticancer Screening
A study evaluated the anticancer activity of this compound using several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar pyrazine-containing compounds. The study revealed that these compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Chemical Reactions Analysis
Hydrolysis of the Methyl Ester Group
The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for modifying solubility or generating active metabolites.
Amide Bond Reactivity
The acetamido linker is susceptible to nucleophilic attack, enabling bond cleavage or functional group interconversion.
Hydrolysis
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Basic Conditions : 2M NaOH at 80°C cleaves the amide bond, yielding 4-aminobenzoic acid and 2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetic acid.
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Enzymatic Cleavage : Porcine liver esterase selectively hydrolyzes the ester without affecting the amide bond, suggesting metabolic stability .
Coupling Reactions
The amide can act as a substrate for peptide coupling reagents (e.g., EDC/HOBt), enabling conjugation with amines or alcohols to form urea or carbamate derivatives .
Azetidine Ring-Opening Reactions
The strained four-membered azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:
| Reagent | Conditions | Product |
|---|---|---|
| HBr (48% aq.) | Reflux, 2h | 3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)propane-1,3-diamine hydrobromide |
| Benzylamine | DMF, 100°C, 12h | N-Benzyl-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-acetamide |
The reaction with HBr proceeds via protonation of the azetidine nitrogen, followed by nucleophilic attack by bromide .
1,2,4-Oxadiazole Reactivity
The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:
Electrophilic Aromatic Substitution
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position of the pyrazine ring, leaving the oxadiazole intact .
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Sulfonation : SO₃/DMF yields sulfonated derivatives, enhancing water solubility .
Ring-Opening
Under strong reducing conditions (e.g., LiAlH₄, THF), the oxadiazole ring opens to form a diamino intermediate, which can cyclize into imidazoline derivatives .
Pyrazine Functionalization
The pyrazine ring undergoes regioselective substitution:
| Reaction | Conditions | Product |
|---|---|---|
| Chlorination | POCl₃, 110°C, 8h | 5-(3-(5-Chloropyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine derivative |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Introduction of aryl/heteroaryl groups at the pyrazine 2-position |
Chlorination occurs preferentially at the pyrazine 5-position due to electronic effects .
Oxalate Counterion Exchange
The oxalate salt can undergo metathesis with stronger acids (e.g., HCl, H₂SO₄) to form hydrochloride or sulfate salts, altering crystallinity and bioavailability .
Photochemical and Thermal Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
